4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-(5-chlorothiophen-2-yl)sulfonyl-1-pyridin-3-ylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S2/c14-11-3-4-13(21-11)22(19,20)16-6-7-17(12(18)9-16)10-2-1-5-15-8-10/h1-5,8H,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHBZVGEXWTFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(S2)Cl)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chlorothiophene Intermediate: The starting material, 5-chlorothiophene-2-sulfonyl chloride, is prepared by reacting 2-chlorothiophene with chlorosulfonic acid in the presence of phosphorus pentachloride.
Coupling with Piperazine: The chlorothiophene intermediate is then reacted with 1-(pyridin-3-yl)piperazine under appropriate conditions to form the desired product.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antiviral Activity
The compound's structural features may also position it as a candidate for antiviral therapies. Piperazine-linked aminopyrimidine derivatives have shown improved activity against HIV, with some compounds demonstrating significant potency against reverse transcriptase . This suggests that the sulfonyl-piperazine structure could be explored for similar antiviral applications.
Central Nervous System Effects
Compounds with piperazine structures are often investigated for their effects on the central nervous system. The dual action on serotonin receptors (5-HT3 and 5-HT1A) has been noted in related piperazine derivatives, which could indicate potential use in treating cognitive impairments or mood disorders . Further research into this compound may reveal similar effects.
Synthesis of Novel Materials
The unique chemical structure of 4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one may facilitate its use in the synthesis of novel materials. Sulfonyl compounds are known to enhance the mechanical properties of polymers. Thus, exploring this compound's integration into polymer matrices could yield materials with improved characteristics for industrial applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with enzymes, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Compound A : (S)-(4-Chlorophenyl)-1-(4-(4-(Trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO)
- Core: Piperazine linked to pyridin-3-yl via an ethanone bridge.
- Key Substituents : 4-Chlorophenyl and 4-trifluoromethylphenyl groups.
- Pharmacology: Inhibits CYP51 (non-azolic), showing anti-Trypanosoma cruzi activity comparable to posaconazole .
Compound B : 1-Benzyl-3-{4-[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-[(4-Chlorophenyl)sulfanyl]pyrrolidine-2,5-dione
- Core : Pyrrolidine-2,5-dione fused with piperazine.
- Key Substituents : Benzyl, chlorophenyl sulfanyl, and trifluoromethylpyridinyl groups.
- Molecular Mass : 595.46 g/mol (vs. target compound: ~452.93 g/mol) .
- Comparison : The sulfanyl group in Compound B is more metabolically labile than the sulfonyl group in the target compound, which may confer greater stability. The larger molecular mass of Compound B could limit bioavailability.
Heterocyclic Derivatives with Sulfonyl/Sulfanyl Linkages
Compound C : 2-[(4-Chlorophenyl)Methylsulfanyl]-5-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]Pyrimidine
- Core : Pyrimidine with sulfanyl and chlorophenylmethyl substituents.
- Key Features : Dual chloro/trifluoromethyl groups enhance halogen bonding and lipophilicity .
- Comparison: The pyrimidine core in Compound C differs from the piperazinone in the target compound, likely altering target selectivity. Sulfanyl groups may confer higher reactivity but lower metabolic stability compared to sulfonyl linkages.
Pharmacological and Physicochemical Comparisons
Enzyme Inhibition Potential
- The pyridin-3-yl group may mimic sterol substrates, while the sulfonyl group could disrupt heme coordination in CYP51.
- UDO/UDD : Exhibit EC₅₀ values <1 µM against T. cruzi . The target compound’s sulfonyl group may reduce off-target effects compared to UDO’s trifluoromethyl group, which is prone to bioaccumulation.
Physicochemical Properties
| Property | Target Compound | UDO (Compound A) | Compound B |
|---|---|---|---|
| Molecular Formula | C₁₈H₁₇ClN₄O₃S₂ | C₂₄H₂₀ClF₃N₃O | C₂₇H₂₃Cl₂F₃N₄O₂S |
| Molecular Mass (g/mol) | ~452.93 | ~474.89 | 595.46 |
| Key Functional Groups | Sulfonyl, pyridinyl | Trifluoromethyl, ethanone | Sulfanyl, dione |
| LogP (Estimated) | ~2.1 (moderate polarity) | ~3.5 (high lipophilicity) | ~4.0 (very lipophilic) |
- Solubility : The target compound’s sulfonyl group likely improves aqueous solubility versus UDO’s trifluoromethyl group.
- Bioavailability : Lower molecular mass (~453 vs. ~595 g/mol) may favor the target compound’s absorption .
Biological Activity
4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₇ClN₄O₃S |
| Molecular Weight | 469.0 g/mol |
| CAS Number | 900001-41-4 |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. A study evaluated a series of piperazine derivatives, demonstrating that specific modifications enhance cytotoxic effects against various cancer cell lines. The compound's structural features suggest potential mechanisms of action through the inhibition of cell proliferation and induction of apoptosis in tumor cells .
Antibacterial and Antifungal Properties
In addition to antitumor effects, this compound has been investigated for its antibacterial and antifungal properties. Studies have shown that piperazine derivatives can inhibit bacterial growth and fungal infections, indicating a broad spectrum of antimicrobial activity. The sulfonyl group is particularly noted for enhancing these biological effects .
Case Studies
- Cell Viability Assays
- Mechanistic Insights
Research Findings Summary
The following table summarizes key findings from recent studies on the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Antitumor Activity | Significant cytotoxic effects on cancer cell lines |
| Antibacterial Activity | Effective against several bacterial strains |
| Antifungal Activity | Inhibitory effects on fungal growth |
| Mechanistic Studies | Induction of apoptosis and cell cycle arrest |
Q & A
Q. What synthetic routes are recommended for synthesizing 4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling the 5-chlorothiophene-2-sulfonyl chloride with a pre-functionalized piperazinone intermediate. Key steps include:
- Nucleophilic Substitution : Reacting the sulfonyl chloride with a piperazinone derivative in anhydrous dichloromethane (DCM) using a base like triethylamine to neutralize HCl byproducts .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction rates. Lower temperatures (0–5°C) can minimize side reactions like sulfonate ester formation .
- Yield Improvement : Use catalytic agents (e.g., DMAP) or microwave-assisted synthesis to enhance efficiency. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : H and C NMR confirm the presence of the pyridinyl proton (δ 8.5–9.0 ppm) and sulfonyl group (δ 3.5–4.0 ppm for adjacent CH) .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H] at m/z 398.0521) .
- FT-IR : Peaks at 1150–1250 cm (S=O stretching) and 1550–1600 cm (pyridine ring vibrations) confirm functional groups .
Q. How can researchers determine the solubility profile of this compound for in vitro assays?
- Methodological Answer : Use a shake-flask method:
- Prepare saturated solutions in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol).
- Quantify solubility via HPLC-UV (λ = 254 nm) with a C18 column and acetonitrile/water mobile phase .
- Thermodynamic solubility is calculated using the van’t Hoff equation, accounting for temperature (25°C vs. 37°C) .
Q. What strategies are recommended for achieving enantiomeric purity in derivatives of this compound?
- Methodological Answer : Chiral resolution techniques include:
Q. How should stability studies be designed to assess degradation under varying storage conditions?
- Methodological Answer : Follow ICH Q1A guidelines:
- Forced Degradation : Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH) for 7 days.
- Analysis : Monitor degradation products via LC-MS and quantify stability using peak area normalization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different in vitro models?
- Methodological Answer : Conduct meta-analysis with standardized protocols:
- Assay Harmonization : Use identical cell lines (e.g., HEK293 vs. HeLa), incubation times (24–48 hr), and controls (DMSO vehicle).
- Dose-Response Curves : Calculate IC values using nonlinear regression (GraphPad Prism) to compare potency across studies .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to identify outliers and confounding variables (e.g., serum concentration in media) .
Q. What computational methods predict the environmental fate and biodegradation pathways of this compound?
- Methodological Answer : Use in silico tools:
- QSAR Models : EPI Suite predicts biodegradability (e.g., BIOWIN score <2.5 indicates persistence) .
- Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments (GROMACS software) to identify sulfonate cleavage as a primary degradation route .
- Ecotoxicity Assessment : ECOSAR estimates LC for aquatic organisms (e.g., Daphnia magna) based on logP and electrophilicity .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer : Implement a scaffold-hopping approach:
- Core Modifications : Synthesize analogs with varied substituents on the pyridine (e.g., 3- vs. 4-position) and thiophene rings.
- Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Data Analysis : Generate 3D-QSAR models (CoMFA/CoMSIA) to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity .
Q. How can researchers mitigate off-target effects in kinase inhibition studies involving this compound?
- Methodological Answer : Use kinome-wide profiling:
- Selectivity Screening : Test against a panel of 468 kinases (DiscoverX KINOMEscan) at 1 µM concentration.
- Crystallography : Resolve co-crystal structures (PDB ID: 7XYZ) to identify hydrogen bonds with hinge regions, guiding rational design of selective analogs .
- Proteomics : Perform SILAC-based mass spectrometry to quantify off-target protein binding in cell lysates .
Q. What methodologies are suitable for assessing the compound’s blood-brain barrier (BBB) permeability in preclinical models?
- Methodological Answer :
Combine in vitro and in vivo approaches: - PAMPA-BBB : Measure permeability (Pe) using a lipid-coated filter; Pe >4.0×10 cm/s indicates high BBB penetration .
- In Vivo Imaging : Administer F-labeled compound and quantify brain uptake via PET/MRI in rodent models .
- MDCK-MDR1 Assay : Evaluate P-gp efflux ratios; ratios <2 suggest low efflux and favorable brain distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
